

# Elucidation of 5-Isobutoxy-pyridine-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Isobutoxy-pyridine-2-carbaldehyde

Cat. No.: B1470524

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **5-Isobutoxy-pyridine-2-carbaldehyde**. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous compounds and established chemical principles to propose a reliable characterization framework. This guide is intended to support researchers in the synthesis, identification, and application of this compound in drug discovery and development.

## Chemical Structure and Properties

**5-Isobutoxy-pyridine-2-carbaldehyde** consists of a pyridine ring substituted with a formyl (carbaldehyde) group at the 2-position and an isobutoxy group at the 5-position. The isobutoxy group is an ether linkage, adding a branched alkyl chain to the aromatic core. This substitution pattern is expected to influence the compound's electronic properties, solubility, and biological activity.

Figure 1: Chemical Structure of **5-Isobutoxy-pyridine-2-carbaldehyde**

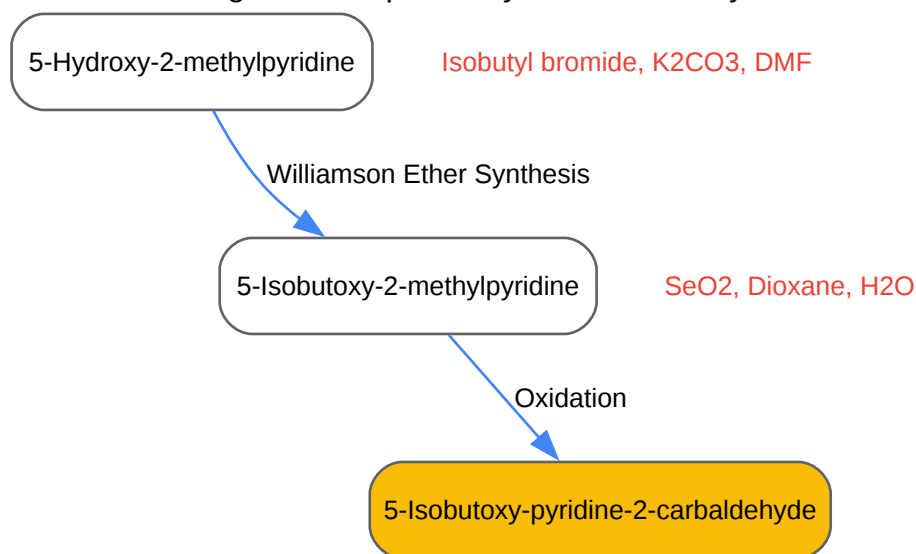
Predicted Physicochemical Properties:

Property	Predicted Value	Basis of Prediction
Molecular Formula	C10H13NO2	Based on structure
Molecular Weight	179.22 g/mol	Based on structure
Appearance	Likely a colorless to yellow oil or low-melting solid.[1]	Analogy with pyridine-2-carbaldehyde and its derivatives
Solubility	Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.	General solubility of similar aromatic aldehydes and ethers

## Proposed Synthesis

A plausible synthetic route to **5-Isobutoxy-pyridine-2-carbaldehyde** involves a two-step process starting from 5-hydroxy-2-methylpyridine. This approach utilizes a Williamson ether synthesis followed by an oxidation reaction.

Figure 2: Proposed Synthetic Pathway



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Figure 2: Proposed Synthetic Pathway

## Experimental Protocol:

### Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine

- To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate ( $K_2CO_3$ , 2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add isobutyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 5-isobutoxy-2-methylpyridine.

### Step 2: Synthesis of **5-Isobutoxy-pyridine-2-carbaldehyde**

- To a solution of 5-isobutoxy-2-methylpyridine (1.0 eq) in a mixture of dioxane and water, add selenium dioxide ( $SeO_2$ , 1.5 eq).
- Reflux the reaction mixture for 6 hours.
- Cool the mixture to room temperature and filter off the selenium metal.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

- Purify the crude product by column chromatography on silica gel to afford **5-Isobutoxy-pyridine-2-carbaldehyde**.

## Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for **5-Isobutoxy-pyridine-2-carbaldehyde**, based on analyses of structurally related compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.0	s	1H	Aldehyde proton (-CHO)
~8.4	d	1H	Pyridine H-6
~7.8	dd	1H	Pyridine H-4
~7.2	d	1H	Pyridine H-3
~3.8	d	2H	-OCH <sub>2</sub> -
~2.1	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.0	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde Carbonyl (-CHO)
~158	Pyridine C-5
~152	Pyridine C-2
~145	Pyridine C-6
~122	Pyridine C-4
~110	Pyridine C-3
~75	-OCH <sub>2</sub> -
~28	-CH(CH <sub>3</sub> ) <sub>2</sub>
~19	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2960-2870	C-H stretch (alkyl)
~2820, ~2720	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1590, ~1470	C=C and C=N stretch (pyridine ring)
~1250	C-O stretch (ether)

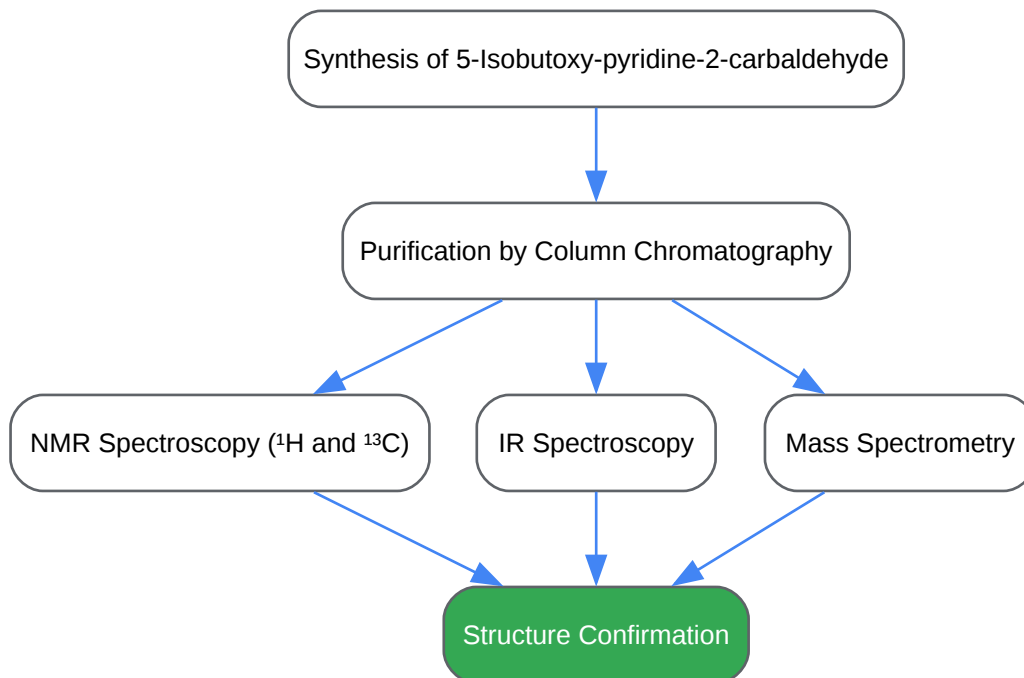
Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
179	[M] <sup>+</sup> (Molecular ion)
150	[M - CHO] <sup>+</sup>
123	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of isobutylene)
107	[M - C <sub>4</sub> H <sub>8</sub> O] <sup>+</sup> (Loss of isobutoxy radical)
78	Pyridine ring fragment

## Experimental Workflow for Characterization

The following workflow outlines the key steps for the synthesis and structural confirmation of **5-Isobutoxy-pyridine-2-carbaldehyde**.

Figure 3: Experimental Workflow for Synthesis and Characterization



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Figure 3: Experimental Workflow for Synthesis and Characterization

## Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of **5-Isobutoxy-pyridine-2-carbaldehyde**. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data offer a reliable reference for the characterization of the target molecule. This information is intended to facilitate further research and development involving this and related compounds in the field of medicinal chemistry and materials science.

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## References

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
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